

# Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol

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## Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089

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## Introduction

**(2-Chlorophenyl)diphenylmethanol** is a tertiary alcohol that serves as a significant chemical intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and drug development settings. This guide provides a comprehensive overview of the available spectral data for **(2-Chlorophenyl)diphenylmethanol**, detailed experimental protocols for acquiring such data, and a visualization of its noted biological activity.

## Spectroscopic Data

The following tables summarize the key spectral data for **(2-Chlorophenyl)diphenylmethanol**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.15 - 7.65	m	Aromatic Protons
5.85	s	Hydroxyl Proton (-OH)

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

## Table 2: $^{13}\text{C}$ NMR Spectral Data

While specific peak data is proprietary and held in commercial databases, the expected chemical shifts are in the following ranges.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
125.0 - 145.0	Aromatic Carbons
81.0 - 83.0	Carbinol Carbon (C-OH)

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

## Table 3: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3500	Strong, Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Bending
~1030	Strong	C-O Stretch (Tertiary Alcohol)
~750 and ~700	Strong	C-H Bending (Out-of-plane)

Sample Preparation: KBr Pellet or Nujol Mull

## Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
294.1	Moderate	$[M]^+$ (Molecular Ion for $^{35}\text{Cl}$ isotope)
296.1	Lower	$[M+2]^+$ (Molecular Ion for $^{37}\text{Cl}$ isotope)
215.1	High	$[M - \text{C}_6\text{H}_5]^+$ (Loss of a phenyl group)
183.1	High	$[M - \text{C}_6\text{H}_4\text{Cl}]^+$ (Loss of the chlorophenyl group)
105.1	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77.1	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(2-Chlorophenyl)diphenylmethanol** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation: Mix approximately 1-2 mg of **(2-Chlorophenyl)diphenylmethanol** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.

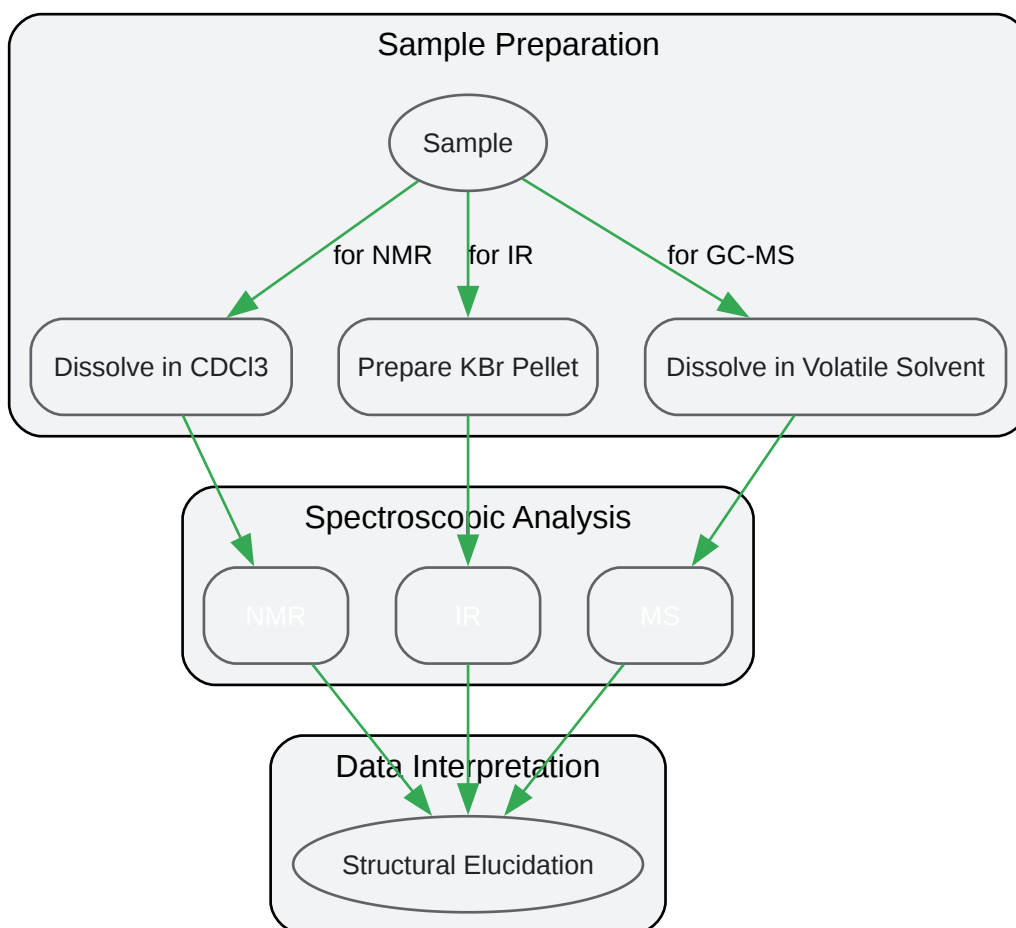
Procedure (GC-MS):

- **Sample Preparation:** Dissolve a small amount of **(2-Chlorophenyl)diphenylmethanol** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Chromatographic Separation:** Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
- **Mass Analysis:** The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole).

## Visualizations

### Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of **(2-Chlorophenyl)diphenylmethanol**.

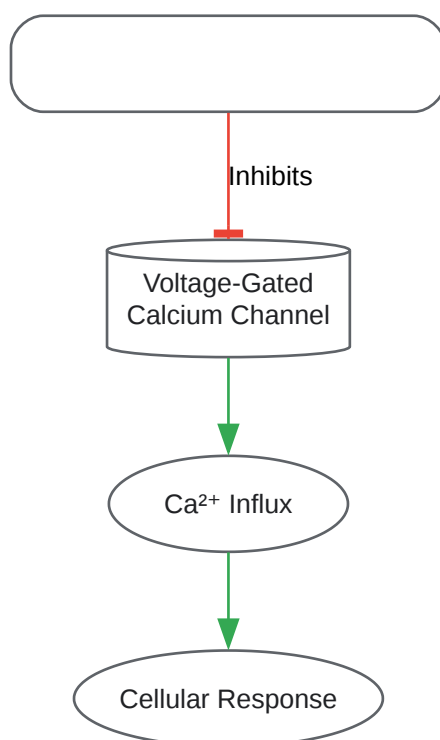


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Caption: Workflow for the spectral analysis of **(2-Chlorophenyl)diphenylmethanol**.

## Biological Activity: Calcium Channel Inhibition

**(2-Chlorophenyl)diphenylmethanol** has been identified as a weak calcium channel blocker. The following diagram illustrates this inhibitory relationship.



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Caption: Inhibition of calcium channels by **(2-Chlorophenyl)diphenylmethanol**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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